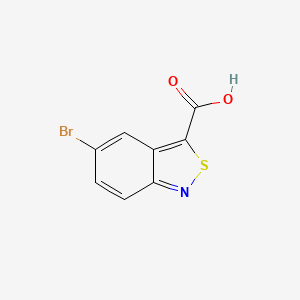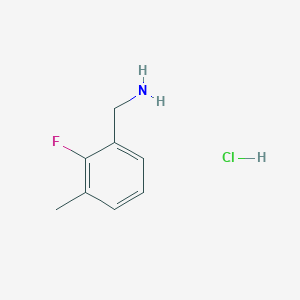![molecular formula C20H20N4O5S B2358577 4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 312604-56-1](/img/structure/B2358577.png)
4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide is a synthetic organic compound known for its role as an inhibitor in biochemical research. It is particularly noted for its ability to inhibit the mixed lineage kinase domain-like protein (MLKL), which is involved in necroptosis, a form of programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the sulfonamide linkage: This involves the reaction of 3-methoxypyrazine-2-amine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.
Coupling with the benzamide moiety: The sulfonamide intermediate is then coupled with 4-ethoxybenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized under strong oxidative conditions.
Reduction: The nitro group in related compounds can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of methoxy and ethoxy groups.
Reduction: Formation of amines from the reduction of nitro groups.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of necroptosis and cell death pathways.
Medicine: Investigated for its potential therapeutic effects in diseases involving necroptosis, such as neurodegenerative diseases and certain cancers.
Industry: Utilized in the development of biochemical assays and as a reference compound in quality control
Mechanism of Action
The compound exerts its effects by covalently modifying the cysteine residue (Cys86) on the MLKL protein through a Michael addition reaction. This modification inhibits the function of MLKL, preventing it from forming the necrosome complex with RIP1 and RIP3 proteins, thereby blocking the downstream signaling pathways involved in necroptosis .
Comparison with Similar Compounds
Similar Compounds
Necrosulfonamide: Another MLKL inhibitor with a similar mechanism of action.
Nec-1: An inhibitor of RIP1, which prevents necrosome formation by blocking RIP1-RIP3 interaction.
GSK’872: An inhibitor of RIP3, which also plays a role in necroptosis.
Uniqueness
4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide is unique due to its specific inhibition of MLKL, making it a valuable tool for studying necroptosis. Unlike other inhibitors that target RIP1 or RIP3, this compound directly inhibits MLKL, providing a more targeted approach to modulating necroptosis .
Properties
IUPAC Name |
4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-3-29-16-8-4-14(5-9-16)19(25)23-15-6-10-17(11-7-15)30(26,27)24-18-20(28-2)22-13-12-21-18/h4-13H,3H2,1-2H3,(H,21,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAAILYPFBGSMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2358495.png)
![ethyl 4-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2358496.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2358497.png)
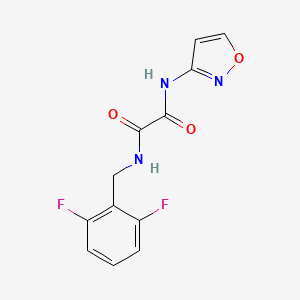
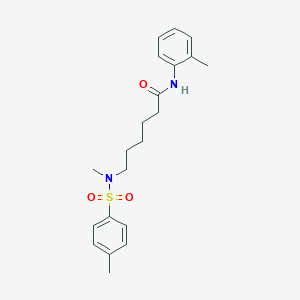
![7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2358503.png)
![{[4-(Difluoromethoxy)butoxy]methyl}benzene](/img/structure/B2358504.png)
![4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2358509.png)

![N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2358512.png)
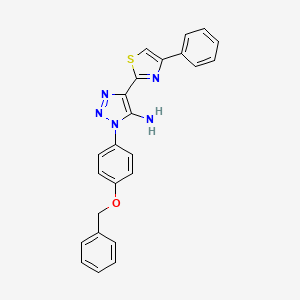
![1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2358514.png)
